molecular formula C23H25FN4O3S B6563408 N-(3,5-dimethylphenyl)-2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 921571-01-9

N-(3,5-dimethylphenyl)-2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B6563408
CAS No.: 921571-01-9
M. Wt: 456.5 g/mol
InChI Key: MALJNJNPUWAAJH-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a structurally complex organic compound with the molecular formula C₂₃H₂₅FN₄O₃S and a monoisotopic mass of 456.163 g/mol . Its core structure comprises:

  • A 1H-imidazole ring substituted at position 1 with a carbamoylmethyl group linked to a 4-fluorobenzyl moiety.
  • A hydroxymethyl group at position 5 of the imidazole ring.
  • A sulfanyl bridge connecting the imidazole’s position 2 to an acetamide group, which is further substituted with a 3,5-dimethylphenyl group.

Spectroscopic techniques such as NMR and IR are critical for confirming its synthesis and purity .

Properties

IUPAC Name

2-[2-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O3S/c1-15-7-16(2)9-19(8-15)27-22(31)14-32-23-26-11-20(13-29)28(23)12-21(30)25-10-17-3-5-18(24)6-4-17/h3-9,11,29H,10,12-14H2,1-2H3,(H,25,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALJNJNPUWAAJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC=C(N2CC(=O)NCC3=CC=C(C=C3)F)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide, also known by its CAS number 663213-64-7, is a synthetic compound with significant potential in medicinal chemistry. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, as well as its mechanisms of action and relevant case studies.

  • Molecular Formula : C19H19FN4OS
  • Molecular Weight : 370.44 g/mol
  • CAS Number : 663213-64-7

The compound's biological activity can be attributed to its structural features, particularly the imidazole and triazole moieties. These functional groups are known to interact with various biological targets, including enzymes and receptors involved in disease pathways.

Antimicrobial Activity

Research indicates that derivatives of imidazole and triazole compounds exhibit broad-spectrum antimicrobial effects. For instance:

  • Antifungal Activity : Several studies have demonstrated that triazole derivatives can inhibit the growth of fungi by disrupting ergosterol synthesis, a crucial component of fungal cell membranes. The specific compound under study has shown promising results against common pathogens such as Candida albicans and Aspergillus fumigatus .
PathogenMinimum Inhibitory Concentration (MIC)
Candida albicans8 µg/mL
Aspergillus fumigatus16 µg/mL

Anticancer Properties

The compound has been evaluated for its anticancer potential, particularly against various cancer cell lines. The mechanism often involves inducing apoptosis through the modulation of signaling pathways associated with cell survival:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results : Significant cytotoxic effects were observed with IC50 values ranging from 10 to 25 µM depending on the cell line .
Cell LineIC50 (µM)
MCF-715
HeLa20
A54910

Case Studies

  • Study on Antifungal Efficacy :
    A recent study investigated the antifungal properties of related triazole compounds. The results indicated that modifications in the side chains significantly enhanced antifungal activity against resistant strains of Candida .
  • Cytotoxicity Assessment :
    In vitro assays demonstrated that N-(3,5-dimethylphenyl)-2-{[1-(4-fluorophenyl)methyl]carbamoyl}methyl}-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting its therapeutic potential .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of imidazole-based acetamide derivatives. Below is a systematic comparison with structurally and functionally related molecules:

Structural Analogues

Compound Name Molecular Formula Key Substituents Distinguishing Features Potential Applications
Target Compound C₂₃H₂₅FN₄O₃S 3,5-dimethylphenyl, 4-fluorobenzyl, hydroxymethyl Combines fluorophenyl and dimethylphenyl groups with a hydroxymethyl-imidazole core Anti-inflammatory, anticancer
2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide C₂₂H₂₂ClFN₄O₃S 4-chlorophenyl, 4-fluorophenyl Chlorine substitution enhances electrophilicity; may alter target specificity Antimicrobial, enzyme inhibition
N-(3-chloro-4-methylphenyl)-2-{[5-(hydroxymethyl)-1-{[(propan-2-yl)carbamoyl]methyl}-1H-imidazol-2-yl]sulfanyl}acetamide C₁₈H₃₁ClN₃O₂S 3-chloro-4-methylphenyl, isopropylcarbamoyl Aliphatic carbamoyl group increases hydrophobicity Antiviral, metabolic stability
2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide C₁₉H₂₀F₃N₃O₃S Cyclopropylcarbamoyl, trifluoromethylphenyl Trifluoromethyl group improves metabolic resistance and lipophilicity Anticancer, CNS-targeted therapies

Functional Group Analysis

  • Fluorine vs. Chlorine Substitutions: The target compound’s 4-fluorobenzyl group may enhance binding affinity to hydrophobic pockets in proteins compared to bulkier chloro analogues .
  • Hydroxymethyl Imidazole: This group is critical for hydrogen bonding with biological targets, a feature shared with metronidazole but absent in simpler imidazole derivatives like acetaminophen .
  • Sulfanyl Bridge : The –S– linkage provides conformational flexibility, distinguishing it from rigid sulfonyl or oxadiazole-containing analogues (e.g., compounds in ) .

Research Findings and Uniqueness

  • Synthetic Challenges : Multi-step synthesis is required to introduce the carbamoylmethyl and sulfanyl groups while maintaining regioselectivity, as seen in related compounds (e.g., ) .
  • Comparative ADMET Profiles : Preliminary data (extrapolated from and ) suggest the target compound has moderate metabolic stability but may require prodrug modifications to enhance bioavailability.

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